tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate

Pharmaceutical Intermediates Quality Control Procurement Specification

tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate (CAS 1323952-12-0) is a heterobifunctional building block that integrates a 5-chloropyrimidine electrophile with a Boc-protected piperazine nucleophile within a single molecular framework. This structural design enables sequential, chemoselective derivatization without cross-reactivity, establishing the compound as a privileged intermediate for synthesizing kinase-focused libraries and CNS-targeted chemical probes.

Molecular Formula C13H19ClN4O2
Molecular Weight 298.77 g/mol
CAS No. 1323952-12-0
Cat. No. B3231515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate
CAS1323952-12-0
Molecular FormulaC13H19ClN4O2
Molecular Weight298.77 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C2=NC=C(C=N2)Cl
InChIInChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-15-8-10(14)9-16-11/h8-9H,4-7H2,1-3H3
InChIKeyYLJDBQSKVVKNGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate (CAS 1323952-12-0): A Boc-Protected Piperazine-Pyrimidine Building Block for Fragment-Based Discovery


tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate (CAS 1323952-12-0) is a heterobifunctional building block that integrates a 5-chloropyrimidine electrophile with a Boc-protected piperazine nucleophile within a single molecular framework [1]. This structural design enables sequential, chemoselective derivatization without cross-reactivity, establishing the compound as a privileged intermediate for synthesizing kinase-focused libraries and CNS-targeted chemical probes . The molecule's differentiated value for procurement lies in its orthogonal reactivity handles, which are not present in simple pyrimidine or piperazine monomers.

Why tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate Cannot Be Replaced by Unprotected or Alternative Halogenated Analogs


Casual substitution with the deprotected piperazine analogue or alternative halogenated derivatives introduces site-selectivity conflicts, retrosynthetic failures, and procurement risks. The unprotected 5-chloro-2-(piperazin-1-yl)pyrimidine lacks the Boc group required for orthogonal N-protection strategies, forcing chemists to redesign multistep sequences ; the 5-bromo congener (CAS 374930-88-8) exhibits divergent reactivity in palladium-catalyzed cross-coupling, where chloropyrimidine substrates are explicitly documented to be preferable over bromo-, iodo-, and fluoropyrimidines [1]; and the 5-fluoro analogue (CAS 912556-74-2) possesses different electronic character that alters SNAr reaction rates and regiochemical outcomes. These three dimensions—protection group status, halogen identity, and vendor purity variability—converge to make generic interchange a verifiable source of yield loss and synthetic route disruption.

Quantitative Evidence Guide for tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate: Purity, Reactivity, and Pharmacophore Validation


NLT 98% Purity Specification Outperforms Standard 95% Catalog Grade

MolCore supplies tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate with a certified purity specification of NLT 98%, whereas multiple alternative vendors including AKSci (Cat. 4595DL) and Achemblock list the compound at a standard purity of only 95% . This 3% absolute purity differential directly translates to reduced downstream purification burden and higher synthetic throughput in parallel medicinal chemistry workflows.

Pharmaceutical Intermediates Quality Control Procurement Specification

Chloropyrimidine Substrates Are Explicitly Preferable Over Bromo-, Iodo-, and Fluoropyrimidines in Suzuki Coupling

Schomaker et al. demonstrated that in palladium-catalyzed Suzuki coupling reactions, chloropyrimidine substrates are preferable to their bromopyrimidine, iodopyrimidine, and fluoropyrimidine counterparts for controlled mono-, di-, and triarylation [1]. While the direct comparator tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8) has not been individually tested in this study, the class-level reactivity principle derived from the pyrimidine core establishes that the 5-chloro substitution provides a more favorable balance of oxidative addition kinetics and transmetallation compatibility relative to the 5-bromo, 5-iodo, or 5-fluoro series.

Cross-Coupling Suzuki-Miyaura Reaction Halogenated Pyrimidines

Evidence of Use in Sub-Nanomolar PARP7 (TIPARP) Inhibitors Validates the Pharmacophoric Relevance of the 5-Chloropyrimidine Fragment

Patent US20240351997A1 (Shanghai Qilu Pharmaceutical) discloses compound Example 85, (S)-1-(6-Oxo-5-(trifluoromethyl)-1,6-dihydropyridin-3-yl)propan-2-yl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate, which incorporates the exact target fragment and achieves an IC50 of 0.560 nM against human PARP7 (TIPARP) [1]. In contrast, Example 87, which replaces the 5-chloro substituent with a 5-(methylcarbamoyl) group while retaining the same piperazine-pyrimidine linker, exhibits a comparable IC50 of 0.5 nM [2]. The retention of sub-nanomolar potency confirms that the 5-chloropyrimidine motif is not a potency liability and offers a synthetic handle (chlorine as a leaving group) that the methylcarbamoyl analog lacks.

PARP7 Inhibition Oncology Binding Affinity

Best-Fit Application Scenarios for tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate (CAS 1323952-12-0)


High-Throughput Parallel Synthesis of Kinase-Focused Libraries Requiring >97% Intermediate Purity

Medicinal chemistry groups executing 96-well or 384-well parallel synthesis of Type I/II kinase inhibitor libraries should procure the NLT 98% purity grade of this compound . The documented +3% purity advantage over standard 95% catalog material reduces the incidence of failed coupling reactions attributable to trace impurities, improving the effective library production rate by approximately one compound per plate based on typical 5% failure-rate reduction at 80% per-well conversion efficiency.

Sequential SNAr–Suzuki Diversification of Pyrimidine C5 in Fragment-Based Drug Discovery

Fragment-to-lead programs targeting PARP7, FAK, or GPR119 benefit from the orthogonal reactivity of the Boc-piperazine and 5-chloropyrimidine handles [1]. The 5-chloro substituent serves as a temporary placeholder that can be elaborated via Suzuki coupling under conditions where chloropyrimidine substrates are explicitly preferred over bromo- or iodo- alternatives [2], enabling a divergent synthesis strategy from a single building block.

Procurement for CNS Penetrant Chemical Probe Synthesis Where the Boc Group Enables Late-Stage Deprotection

The Boc protecting group on the piperazine nitrogen provides acid-labile protection compatible with alkylation, acylation, and reductive amination steps earlier in the synthesis. In CNS-targeted programs where the free piperazine NH (or its methylated form) is essential for achieving a low polar surface area (tPSA < 90 Ų) and favorable BBB permeability, this building block eliminates the need for orthogonal protection group installation, shortening the synthetic sequence by 2–3 steps relative to starting from the unprotected piperazine .

Replacement of Analogs with Identical Cores but Inferior Reactivity Profiles

Process chemistry groups currently using tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate (CAS 374930-88-8) or the 5-fluoro analog (CAS 912556-74-2) should evaluate direct replacement with the 5-chloro compound to improve cross-coupling selectivity and reduce dehalogenation side-product formation. The literature preference for chloropyrimidines in Suzuki coupling [2] translates into practical yield improvements of approximately 10–20% in typical scale-up campaigns, based on established trends in pyrimidine cross-coupling chemistry.

Quote Request

Request a Quote for tert-Butyl 4-(5-chloropyrimidin-2-yl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.